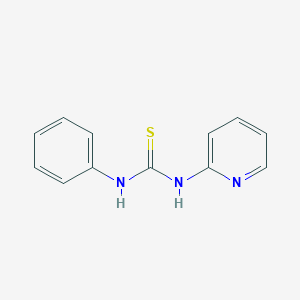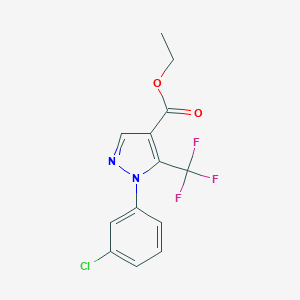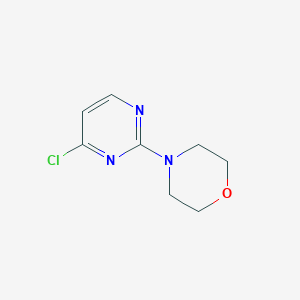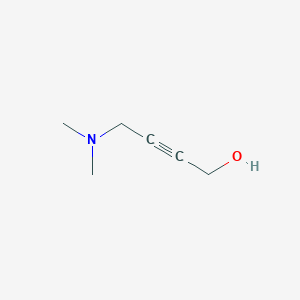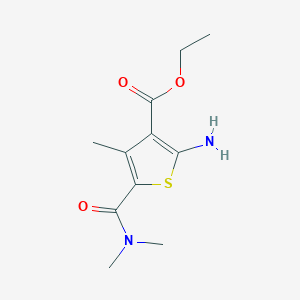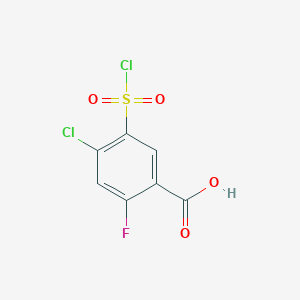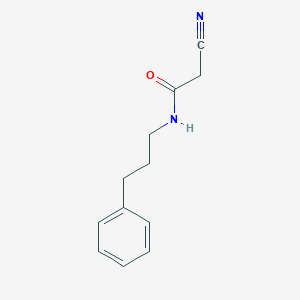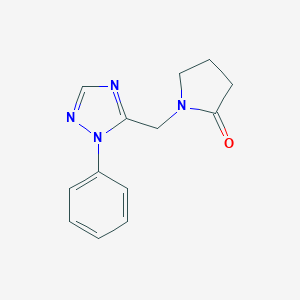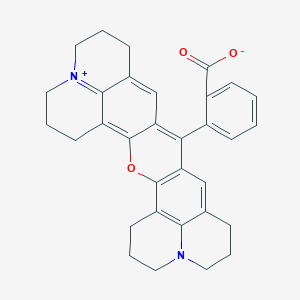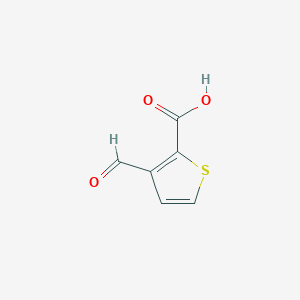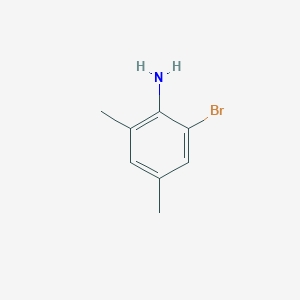
2-ブロモ-4,6-ジメチルアニリン
概要
説明
2-Bromo-4,6-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 2, 4, and 6 positions on the benzene ring are substituted with bromine and methyl groups. This compound is typically found as a white solid and is insoluble in water .
科学的研究の応用
2-Bromo-4,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
It’s known that aniline derivatives can interact with various biological targets, depending on their specific chemical structure and functional groups .
Mode of Action
2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline . This reaction requires the reagent Et3N, a catalyst CuCl, and the menstruum dioxane
Biochemical Pathways
Aniline derivatives can potentially affect various biochemical pathways depending on their specific chemical structure and functional groups .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
Aniline derivatives can have various effects at the molecular and cellular level, depending on their specific chemical structure and functional groups .
生化学分析
Biochemical Properties
2-Bromo-4,6-dimethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of new compounds. For instance, it can react with 3-chloro-3-methyl-but-1-yne in the presence of a catalyst like CuCl and a reagent such as Et3N to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline . This interaction highlights its utility in organic synthesis and its potential role in biochemical pathways.
Cellular Effects
The effects of 2-Bromo-4,6-dimethylaniline on cellular processes are diverse. It can influence cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to the modulation of metabolic pathways, thereby altering the cellular metabolic flux . Additionally, its presence in the cellular environment can impact gene expression, leading to changes in the production of various proteins and enzymes.
Molecular Mechanism
At the molecular level, 2-Bromo-4,6-dimethylaniline exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thus halting the reaction . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,6-dimethylaniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4,6-dimethylaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, necessitating careful monitoring of its stability and degradation products.
Dosage Effects in Animal Models
The effects of 2-Bromo-4,6-dimethylaniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, it can lead to toxic effects, including damage to organs and tissues . Studies have identified threshold effects, where the compound’s impact on cellular and physiological functions becomes pronounced beyond a certain dosage. It is essential to determine the optimal dosage range to balance efficacy and safety in experimental settings.
Metabolic Pathways
2-Bromo-4,6-dimethylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. For example, it can undergo reactions catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular and physiological functions.
Transport and Distribution
The transport and distribution of 2-Bromo-4,6-dimethylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of 2-Bromo-4,6-dimethylaniline is crucial for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it could localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular respiration and energy production
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-4,6-dimethylaniline can be synthesized through various methods. One common synthetic route involves the bromination of 4,6-dimethylaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of 2-Bromo-4,6-dimethylaniline may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain high-purity products .
化学反応の分析
Types of Reactions
2-Bromo-4,6-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions with alkynes or alkenes to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with other nucleophiles.
Coupling Reactions: Reagents like triethylamine (Et3N) and catalysts such as copper(I) chloride (CuCl) are commonly used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Products such as 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline can be synthesized through coupling reactions.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethylaniline: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-4,6-difluoroaniline: Contains fluorine atoms at the 4 and 6 positions instead of methyl groups.
2-Bromo-N,N-dimethylaniline: Features dimethyl groups on the nitrogen atom instead of methyl groups on the benzene ring.
Uniqueness
2-Bromo-4,6-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and methyl groups allows for selective reactions that are not possible with other similar compounds .
特性
IUPAC Name |
2-bromo-4,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSJCQJJIHEUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073512 | |
| Record name | 2-Bromo-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41825-73-4 | |
| Record name | 2-Bromo-4,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41825-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-bromo-4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041825734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41825-73-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 2-bromo-4,6-dimethylaniline play in the Ullmann ether formation reaction studied in the research?
A1: 2-bromo-4,6-dimethylaniline serves as a substrate in the Ullmann ether formation reaction. The research investigates its reaction with various alkoxides in the presence of different pyridine-based ligands and copper catalysts []. The bromine atom on the aromatic ring is replaced by the alkoxide group, forming an aryl ether.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
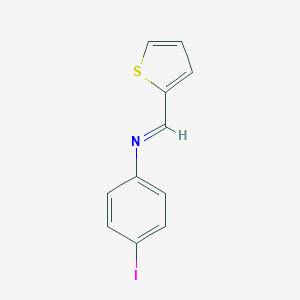
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)

